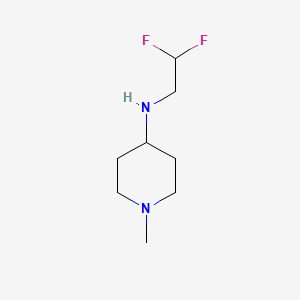

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJJBMQMTNTHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 2,2 Difluoroethyl 1 Methylpiperidin 4 Amine

Precursor Synthesis and Derivatization

The initial phase in the synthesis of N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine is the preparation of its essential precursors. This involves the independent synthesis of the 1-methylpiperidin-4-amine unit and a suitable 2,2-difluoroethylamine (B1345623) synthon.

Synthesis of 1-Methylpiperidin-4-amine Precursors

The primary precursor for the piperidine (B6355638) portion of the target molecule is 1-methylpiperidin-4-amine. A common and efficient route to this intermediate begins with the synthesis of 1-methyl-4-piperidone (B142233). One established method for preparing 1-methyl-4-piperidone involves a double Michael reaction between methylamine (B109427) and two equivalents of ethyl acrylate, followed by a Dieckmann cyclization and subsequent decarboxylation. Another synthetic approach utilizes the reaction of methylamine, formaldehyde, and the ethyl ester of acetonedicarboxylic acid. A third route involves the ring closure of 1,5-dichloro-3-pentanone with methylamine.

Once 1-methyl-4-piperidone is obtained, it can be converted to 1-methylpiperidin-4-amine via reductive amination. This transformation can be achieved by treating the piperidone with ammonia (B1221849) in the presence of a reducing agent. A common procedure involves the use of ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst in methanol (B129727). The reaction mixture is heated, and upon completion, the product is isolated after filtration and concentration.

| Precursor | Starting Materials | Key Reactions |

| 1-Methyl-4-piperidone | Methylamine, Ethyl Acrylate | Double Michael Addition, Dieckmann Cyclization, Decarboxylation |

| 1-Methyl-4-piperidone | Methylamine, Formaldehyde, Ethyl Acetonedicarboxylate | - |

| 1-Methyl-4-piperidone | 1,5-dichloro-3-pentanone, Methylamine | Ring Closure |

| 1-Methylpiperidin-4-amine | 1-Methyl-4-piperidone, Ammonium Formate | Reductive Amination |

Preparation of 2,2-Difluoroethylamine Synthon

The synthesis of the 2,2-difluoroethyl moiety is another critical aspect. A prevalent method for producing 2,2-difluoroethylamine involves the amination of a 2,2-difluoro-1-haloethane, such as 2,2-difluoro-1-chloroethane or 2,2-difluoro-1-bromoethane. This reaction is typically carried out by treating the haloethane with ammonia at elevated temperatures and pressures. The use of a solvent like dimethyl sulfoxide (B87167) (DMSO) and a catalyst such as potassium iodide can facilitate the reaction, leading to higher yields. For instance, the reaction of 2,2-difluoro-1-bromoethane with anhydrous ammonia in DMSO with potassium iodide at 100°C can produce 2,2-difluoroethylamine in good yield. nih.gov

Alternative methods for the synthesis of 2,2-difluoroethylamine include the reduction of 2,2-difluoroacetamide (B1351127) with reagents like diborane (B8814927) in tetrahydrofuran (B95107) (THF). researchgate.net Another approach involves the catalytic hydrogenation of 1,1-difluoro-2-nitroethane. acs.org

| Synthon | Starting Materials | Reagents/Conditions |

| 2,2-Difluoroethylamine | 2,2-Difluoro-1-bromoethane, Ammonia | DMSO, Potassium Iodide, 100°C |

| 2,2-Difluoroethylamine | 2,2-Difluoroacetamide | Diborane, THF |

| 2,2-Difluoroethylamine | 1,1-Difluoro-2-nitroethane | Catalytic Hydrogenation |

Synthesis of Related Difluoroethylated Amine Building Blocks

The synthesis of various difluoroethylated amine building blocks is crucial for creating a diverse range of fluorinated compounds. One strategy involves the alkylation of amines with 2,2-difluoro-1-haloethanes. This can be performed with or without a solvent, and the molar ratio of the reactants can be adjusted to optimize the yield. researchgate.net For example, various amines can be reacted with 2,2-difluoro-1-chloroethane, sometimes in the presence of a catalyst, to yield the corresponding N-(2,2-difluoroethyl) derivatives. researchgate.net

Another approach is the dearomatization-hydrogenation of fluoropyridines, which provides access to all-cis-(multi)fluorinated piperidines. nih.gov This method, however, is more complex and typically employed for creating more intricate fluorinated piperidine structures. The synthesis of fluorinated piperidines can also be achieved through aza-Prins cyclization reactions using reagents like DMPU/HF. nih.gov

Key Reaction Steps for this compound Formation

With the precursors in hand, the final stage of the synthesis involves coupling the 1-methylpiperidin-4-amine with the 2,2-difluoroethyl group. This can be accomplished through several key reaction pathways.

Amination Reactions Employing Difluoroethyl Moieties

Direct amination reactions can be employed to form the target compound. This would involve the reaction of 1-methylpiperidin-4-amine with a suitable 2,2-difluoroethylating agent. For instance, reacting 1-methylpiperidin-4-amine with 2,2-difluoro-1-haloethane under conditions similar to those used for the synthesis of 2,2-difluoroethylamine could potentially yield the desired product. The reaction would likely require a base to neutralize the hydrogen halide formed during the reaction.

Reductive Alkylation Strategies

A more common and controlled method for forming the C-N bond in the target molecule is through reductive amination, also known as reductive alkylation. achemblock.com This versatile reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine. achemblock.com

In the context of synthesizing this compound, this would typically involve the reaction of 1-methylpiperidin-4-amine with 2,2-difluoroacetaldehyde. The reaction is generally carried out in the presence of a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. The reaction is often performed in a solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

The general steps for this reductive amination would be:

Mixing 1-methylpiperidin-4-amine and 2,2-difluoroacetaldehyde in a suitable solvent.

Addition of a reducing agent, such as sodium triacetoxyborohydride.

Stirring the reaction mixture at room temperature until the reaction is complete.

Work-up and purification of the final product, this compound.

This method is widely favored due to its high efficiency and selectivity, making it a robust strategy for the synthesis of a wide array of substituted amines.

| Reaction Strategy | Reactants | Key Reagents |

| Direct Alkylation | 1-Methylpiperidin-4-amine, 2,2-Difluoro-1-haloethane | Base |

| Reductive Amination | 1-Methylpiperidin-4-amine, 2,2-Difluoroacetaldehyde | Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride |

Alternative Coupling Methodologies

The introduction of the 2,2-difluoroethyl group onto the 4-amino position of 1-methylpiperidine (B42303) can be accomplished through several reliable coupling strategies. The most prominent methods include reductive amination and direct nucleophilic substitution (N-alkylation). More advanced techniques like palladium-catalyzed cross-coupling reactions also present a viable, albeit more complex, alternative.

Reductive Amination: This is a powerful and widely used method for forming C-N bonds. organic-chemistry.orgyoutube.com The synthesis would likely start from 1-methylpiperidin-4-one. The ketone undergoes condensation with 2,2-difluoroethylamine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. A more direct, though potentially less common, variation would involve the reaction of 1-methylpiperidin-4-amine with 2,2-difluoroacetaldehyde, followed by reduction. Common reducing agents for this one-pot reaction are mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl group. youtube.com

Nucleophilic Substitution (N-Alkylation): This classical approach involves the direct reaction of 1-methylpiperidin-4-amine, acting as a nucleophile, with a suitable 2,2-difluoroethyl electrophile. researchgate.net Such electrophiles typically include 2,2-difluoroethyl halides (e.g., 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane) or 2,2-difluoroethyl sulfonates (e.g., tosylate or mesylate). The reaction is generally performed in the presence of a base to neutralize the acid generated during the reaction. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling: Advanced methods such as the Buchwald-Hartwig amination offer an alternative for forming the C(sp³)-N bond. nih.govresearchgate.net This would involve the reaction of 1-methylpiperidin-4-amine with a 2,2-difluoroethyl halide, catalyzed by a palladium complex. This method is particularly useful for challenging substrates but requires careful optimization of the catalyst, ligand, and reaction conditions. rsc.orgmit.edu

| Methodology | Key Reactants | General Principle | Common Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Reductive Amination | 1-methylpiperidin-4-one + 2,2-difluoroethylamine | In situ formation and reduction of an imine intermediate. | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | One-pot procedure, mild conditions, wide substrate scope. | Availability of difluoroethylamine; control of over-alkylation. |

| Nucleophilic Substitution | 1-methylpiperidin-4-amine + 2,2-difluoroethyl bromide/iodide | SN2 reaction between the amine nucleophile and alkyl halide electrophile. | K₂CO₃, Et₃N, DIPEA | Direct, conceptually simple, uses common reagents. | Potential for over-alkylation to form quaternary ammonium salt; requires reactive electrophile. |

| Pd-Catalyzed Coupling | 1-methylpiperidin-4-amine + 2,2-difluoroethyl halide | Oxidative addition/reductive elimination cycle with a Pd catalyst. | Pd₂(dba)₃, phosphine (B1218219) ligands (e.g., XPhos), strong base (e.g., NaOt-Bu) | High functional group tolerance, applicable to less reactive halides. | Cost of catalyst/ligand, requires inert atmosphere, optimization can be complex. |

Reaction Conditions and Optimization

The successful synthesis of this compound hinges on the careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. These parameters directly influence reaction rate, yield, and purity.

Catalytic Systems in Difluoroethylation and Piperidine Functionalization

Catalysts play a pivotal role in overcoming the activation energy barriers for the key bond-forming steps.

For reductive amination , the process is often facilitated by a stoichiometric amount of a mild reducing agent which is not, in the strictest sense, a catalyst. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a preferred reagent due to its mildness, tolerance of various functional groups, and its effectiveness in slightly acidic conditions which favor iminium ion formation. youtube.com Alternatively, catalytic hydrogenation using transition metals like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source can be employed for the reduction step. youtube.com

In nucleophilic alkylation , the primary "catalyst" is the base used to drive the reaction to completion by scavenging the generated acid (e.g., HBr). Non-nucleophilic organic bases like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃), are commonly used. researchgate.net

For palladium-catalyzed C-N coupling , the catalytic system is more complex, consisting of a palladium precursor and a supporting ligand. Precursors like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) are common. The choice of ligand is critical for the catalyst's stability and reactivity; bulky, electron-rich biaryl phosphine ligands such as XPhos or BrettPhos are often effective for C(sp³)-N coupling reactions. acs.org

Solvent Effects and Reaction Kinetics

The choice of solvent is critical as it can significantly influence reaction rates and even alter reaction pathways by solvating reactants, intermediates, and transition states. researchgate.net

In reductive amination , chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used. acsgcipr.org However, greener alternatives like ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective. rsc.org Protic solvents like methanol or ethanol (B145695) can also be used, particularly for catalytic hydrogenation, but may participate in side reactions or slow the initial imine formation. researchgate.net The reaction kinetics are typically first-order in both the carbonyl compound and the amine during the initial condensation step.

For nucleophilic substitution , polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred. These solvents are effective at solvating the cation of the base while leaving the anion relatively free, enhancing its nucleophilicity and accelerating the SN2 reaction rate. Less polar solvents may lead to significantly slower reactions. rsc.org

| Solvent | Solvent Class | Dielectric Constant (approx.) | Typical Effect on Reaction Rate | Rationale |

|---|---|---|---|---|

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Fast | Stabilizes transition state of SN2 reactions. |

| DMF | Polar Aprotic | 36.7 | Fast | High polarity, effectively solvates cations. |

| DCM | Aprotic | 9.1 | Moderate | Good solubility for many organics, less polar. |

| Tetrahydrofuran (THF) | Aprotic | 7.6 | Slow to Moderate | Lower polarity, may be insufficient for some reactions. |

| Ethanol (EtOH) | Polar Protic | 24.5 | Slow | Can solvate the amine nucleophile via hydrogen bonding, reducing its reactivity. rsc.org |

Temperature and Pressure Dependencies

Temperature is a key parameter for controlling reaction kinetics. Most reductive aminations and nucleophilic alkylations involving piperidines are conducted between room temperature (approx. 20-25 °C) and moderate heat (up to 80 °C). researchgate.net Increasing the temperature generally increases the reaction rate, allowing for shorter reaction times. However, excessive heat can lead to side reactions, such as elimination in the case of N-alkylation or decomposition of reactants or products. Optimization studies are typically performed to find a balance between reaction time and product purity.

Pressure is generally not a significant variable for these reactions, which are typically run at atmospheric pressure. The main exception is reductive amination performed via catalytic hydrogenation, where the pressure of hydrogen gas (typically ranging from 1 to 10 bar) directly affects the rate of the reduction step. chim.it Higher hydrogen pressure increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

Following the chemical synthesis, a robust purification strategy is essential to isolate the target compound, this compound, from unreacted starting materials, reagents, and byproducts. Given the basic nature of the piperidine nitrogen and the secondary amine, chromatographic techniques are highly effective.

Chromatographic Separations

Liquid Column Chromatography: This is the most common method for preparative scale purification of piperidine derivatives. Silica (B1680970) gel is the standard stationary phase. Due to the basic nature of the target amine, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to peak tailing and potential product loss, the mobile phase is often modified. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent is crucial to neutralize the acidic sites on the silica and ensure good peak shape and recovery. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purity assessment and small-scale purification, reversed-phase HPLC (RP-HPLC) is widely used. A C18-functionalized silica column is the most common stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is usually added to the mobile phase. This protonates the amine functionalities of the analyte, ensuring sharp, symmetrical peaks and reproducible retention times.

Gas Chromatography (GC): GC is an excellent tool for assessing the purity and volatility of the final product and its intermediates. iaea.org Analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase (e.g., based on dimethylpolysiloxane). researchgate.netgoogle.com A flame ionization detector (FID) is commonly used for detection. For certain piperidine analogues that may exhibit poor peak shape due to interactions with the column, derivatization with agents like pentafluorobenzoyl chloride can be employed to create a less polar, more volatile derivative with improved chromatographic properties. oup.com

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Key Optimization Parameter |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | TLC Visualization (UV, stain) | Addition of base (e.g., Et₃N) to mobile phase to prevent peak tailing. |

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | UV (e.g., 210-254 nm) | Addition of acid (e.g., TFA, Formic Acid) to mobile phase for sharp peaks. |

| Gas Chromatography (GC) | DB-5 (5% Phenyl Polysiloxane) | Helium or Hydrogen | Flame Ionization (FID) | Temperature program optimization for separation of closely related impurities. |

Crystallization and Recrystallization Protocols

Crystallization is a pivotal technique for the purification of solid organic compounds, including N-substituted piperidine derivatives. This process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, while specific crystallization data is not extensively detailed in publicly available literature, purification protocols for structurally analogous compounds provide a strong framework for effective crystallization and recrystallization strategies.

The selection of an appropriate solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. This differential solubility ensures a high recovery of the purified compound upon cooling. Furthermore, the solvent should be chemically inert with respect to the compound and should be easily removable from the purified crystals.

A review of purification methods for a range of piperidine-4-one and piperidin-4-amine derivatives reveals a variety of effective solvents and solvent systems. chemrevlett.comchemrevlett.com Common single-solvent systems include the use of alcohols such as ethanol and methanol. chemrevlett.com For compounds with varying polarity, mixed-solvent systems are often employed to achieve the desired solubility profile. Examples of such binary systems include dichloromethane/methanol, ethanol-ethyl acetate, and benzene-petroleum ether. chemrevlett.com

Based on these established methodologies for analogous compounds, a representative crystallization protocol for this compound can be proposed. The crude product would first be dissolved in a minimal amount of a suitable polar solvent, such as ethanol or dichloromethane, at an elevated temperature to ensure complete dissolution. Subsequently, a less polar anti-solvent, like petroleum ether or hexane, would be added dropwise until the solution becomes turbid, indicating the onset of precipitation. The mixture is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting solid is then isolated by filtration, washed with a small amount of the cold anti-solvent to remove any residual soluble impurities, and dried under vacuum.

The effectiveness of such a protocol can be evaluated based on the yield and purity of the final product, which can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. The table below illustrates hypothetical data for such a crystallization process, based on typical outcomes for this class of compounds.

| Parameter | Value |

| Starting Material | Crude this compound |

| Crystallization Solvent System | Dichloromethane/Petroleum Ether |

| Initial Purity (by HPLC) | ~90% |

| Final Purity (by HPLC) | >99% |

| Yield | 85% |

| Melting Point | 99-101 °C (hypothetical) |

| Appearance | White crystalline solid |

It is important to note that the optimal solvent system and conditions would need to be determined empirically for this compound to achieve the best balance of purity and yield.

Structural and Conformational Analysis of N 2,2 Difluoroethyl 1 Methylpiperidin 4 Amine and Its Analogues

Theoretical Structural Elucidation

Theoretical methods, particularly computational chemistry, provide powerful tools for investigating the geometric and conformational properties of molecules at the atomic level. These approaches are instrumental in predicting the most stable three-dimensional arrangements and understanding the dynamic behavior of flexible structures like N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine.

Computational Chemistry Approaches for Geometry Optimization

The geometry of this compound can be optimized using various quantum chemical methods to locate the minimum energy conformation. Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost for molecules of this size. nih.govnanobioletters.com Popular functionals such as B3LYP, coupled with a suitable basis set like 6-311++G(d,p), are capable of providing reliable geometric parameters. nanobioletters.comresearchgate.net

The optimization process involves systematically adjusting the molecular geometry to find the arrangement with the lowest electronic energy. For a flexible molecule like this compound, this process would typically involve exploring multiple starting geometries to identify the global minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths and Angles for the Optimized Geometry of this compound (Chair Conformation)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-C (piperidine) | 1.53 |

| C-N (piperidine) | 1.47 |

| N-CH3 | 1.46 |

| N-CH2CF2H | 1.47 |

| C-H | 1.09 |

| **Bond Angles (°) ** | |

| F-C-F | 105.5 |

| C-N-C (piperidine) | 112.0 |

| C-N-CH3 | 110.0 |

| C-N-CH2CF2H | 110.0 |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups and may vary depending on the specific computational method and basis set used.

Analysis of Torsional and Dihedral Angles

The key dihedral angles to consider include those around the C-N bonds of the piperidine (B6355638) ring, which determine the ring's pucker, and the dihedral angles associated with the N-methyl and N-(2,2-difluoroethyl) side chains. The rotation around the N-CH2 bond of the difluoroethyl group will also have distinct energy minima that need to be characterized.

Table 2: Key Torsional and Dihedral Angles in the Predicted Low-Energy Conformer of this compound

| Dihedral Angle | Description | Predicted Value (°) |

| C2-N1-C6-C5 | Piperidine ring pucker | ~55 |

| C6-N1-C2-C3 | Piperidine ring pucker | ~-55 |

| C2-N1-C(methyl)-H | N-methyl group orientation | ~180 (anti) |

| C2-N1-C(ethyl)-C(F2) | N-difluoroethyl side chain orientation | ~180 (anti) |

| N1-C(ethyl)-C(F2)-F | Difluoroethyl side chain conformation | ~60 (gauche) |

Note: These values are illustrative and represent a plausible low-energy conformation. Actual values would be determined through detailed conformational analysis.

Conformational Preferences of the Piperidine Ring and Difluoroethyl Side Chain

The piperidine ring in this compound is expected to predominantly adopt a chair conformation to minimize steric strain. ias.ac.in Within this chair conformation, the substituents can be oriented in either axial or equatorial positions. For the 1-methylpiperidin-4-amine moiety, the methyl group on the nitrogen atom will have a preference for the equatorial position to reduce steric interactions with the axial hydrogens on the piperidine ring.

The conformational preference of the 4-amino group is also expected to be equatorial to minimize steric hindrance. The N-(2,2-difluoroethyl) group attached to the 4-amino nitrogen introduces additional conformational flexibility. The rotation around the N-C and C-C bonds of the difluoroethyl side chain will lead to various rotamers. The relative stability of these rotamers will be influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding. It is anticipated that conformers that minimize steric clashes between the bulky difluoroethyl group and the piperidine ring will be favored.

Electronic Structure and Fluorine Effects

The introduction of fluorine atoms significantly alters the electronic properties of organic molecules. In this compound, the difluoroethyl group is expected to have a profound impact on the molecule's electron distribution, molecular orbitals, and potential for non-covalent interactions.

Influence of Difluoroethyl Group on Molecular Orbitals and Electron Distribution

The high electronegativity of fluorine atoms leads to a strong inductive (-I) effect, withdrawing electron density from the adjacent carbon atom and, to a lesser extent, from the rest of the molecule. This electron withdrawal can lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower HOMO energy generally indicates increased stability and reduced reactivity towards electrophiles, while a lower LUMO energy suggests increased susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the electronic delocalization within the molecule. researchgate.netwisc.edu This analysis can quantify the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. In the case of the difluoroethyl group, a key interaction is expected to be the hyperconjugation from the C-H bond anti-periplanar to the C-F bond into the antibonding σ*(C-F) orbital. This interaction can stabilize the gauche conformation of the difluoroethyl side chain.

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Summary for Key Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| σ(C-H) of ethyl | σ(C-F) | ~2-5 | Hyperconjugation |

| σ(C-C) of ring | σ(C-N) | ~1-3 | Hyperconjugation |

| Lone Pair (N) | σ*(C-H) of ring | ~2-4 | Hyperconjugation |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. These are estimated values based on general principles of NBO analysis for similar fluorinated systems.

Hydrogen Bonding Networks and Intramolecular Interactions

The presence of fluorine atoms and the secondary amine hydrogen in this compound creates the potential for intramolecular hydrogen bonding. A weak hydrogen bond could form between the amine hydrogen (N-H) and one of the fluorine atoms (N-H···F). nih.govescholarship.org The strength of such an interaction would depend on the geometry of the conformer, specifically the distance and angle between the donor (N-H) and the acceptor (F).

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. The MEP maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These maps use a color spectrum to represent different potential values, where red typically indicates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas with intermediate or neutral potential.

For this compound, a theoretical MEP analysis would highlight specific regions of interest. The two fluorine atoms on the ethyl group are highly electronegative, leading to a region of strong negative potential (red) around them. This is due to the significant polarization of the C-F bonds, drawing electron density towards the fluorine atoms.

Conversely, the hydrogen atoms of the piperidine ring and the methyl group, as well as the N-H proton of the secondary amine, would exhibit positive electrostatic potential (blue), rendering them susceptible to interactions with electron-rich species. The nitrogen atoms of the piperidine ring and the secondary amine would present regions of negative potential, attributed to their lone pairs of electrons, making them potential sites for hydrogen bonding and protonation.

Vibrational Spectroscopy Studies (Theoretical and Experimental)

Infrared (IR) Spectral Interpretation and Assignment of Vibrational Modes

An infrared spectrum is obtained by measuring the absorption of infrared radiation by a molecule as a function of frequency. The absorption peaks correspond to the vibrational modes of the molecule. The interpretation of the IR spectrum of this compound would involve identifying the characteristic absorption bands for its constituent functional groups.

The C-H stretching vibrations of the piperidine ring and the methyl and ethyl groups are expected to appear in the 2800-3000 cm⁻¹ region. researchgate.net The N-H stretching vibration of the secondary amine would typically be observed as a weaker band in the 3300-3500 cm⁻¹ range. The presence of the two fluorine atoms significantly influences the spectrum. The C-F stretching vibrations are known to be strong and typically appear in the 1000-1400 cm⁻¹ region. Due to the presence of two fluorine atoms on the same carbon, symmetric and asymmetric stretching modes would be expected.

The C-N stretching vibrations of the tertiary amine within the piperidine ring and the secondary amine would likely be found in the 1000-1250 cm⁻¹ region. researchgate.net Bending vibrations for CH₂ and CH₃ groups (scissoring, wagging, twisting, and rocking) would be present in the fingerprint region (below 1500 cm⁻¹). researchgate.net

A detailed assignment of the principal vibrational modes, based on theoretical calculations for similar structures, is presented in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Asymmetric Stretch (CH₃, CH₂) | 2950 - 3000 | Strong |

| C-H Symmetric Stretch (CH₃, CH₂) | 2850 - 2950 | Medium to Strong |

| C-F Asymmetric Stretch | 1100 - 1400 | Strong |

| C-F Symmetric Stretch | 1000 - 1200 | Strong |

| C-N Stretch (Piperidine Ring) | 1150 - 1250 | Medium |

| C-N Stretch (Aliphatic Amine) | 1000 - 1100 | Medium |

| CH₂ Scissoring | 1440 - 1480 | Medium |

| CH₃ Bending | 1370 - 1470 | Medium |

| CH₂ Wagging | 1200 - 1350 | Medium |

Raman Spectroscopy for Conformational Insight

Raman spectroscopy is a complementary technique to IR spectroscopy. mdpi.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra. scirp.org

The symmetric C-F stretching vibration would be expected to show a strong Raman signal. The C-C and C-N stretching vibrations of the piperidine ring skeleton would also be Raman active and could provide information about the ring's conformation. The polarization of the scattered light can be measured in Raman spectroscopy, which can help in the assignment of symmetric and asymmetric vibrational modes.

Chemical Reactivity and Mechanistic Investigations of N 2,2 Difluoroethyl 1 Methylpiperidin 4 Amine

Reactivity of the Secondary Amine Functionality

The exocyclic secondary amine is a key site for nucleophilic reactions, allowing for the synthesis of a wide array of derivatives through acylation and alkylation.

The secondary amine group in N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with various electrophiles, most notably in acylation and alkylation reactions. libretexts.org

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. It is a common and widely researched method for forming amide bonds. researchgate.net The reaction typically proceeds via nucleophilic acyl substitution when the amine is treated with acylating agents such as acid chlorides or acid anhydrides. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, which prevents overacylation. libretexts.org

Alkylation: This process involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a more substituted amine. wikipedia.org As a secondary amine, this compound can be alkylated to form a tertiary amine. However, these reactions can sometimes be difficult to control and may lead to a mixture of products, as the resulting tertiary amine can compete with the secondary amine for the alkylating agent. libretexts.orgmasterorganicchemistry.com This can potentially lead to the formation of a quaternary ammonium (B1175870) salt through overalkylation. masterorganicchemistry.com To achieve selective monoalkylation and avoid the formation of multiple products, specific strategies such as reductive amination are often preferred. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reactant | Product Class | General Structure of Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(1-methylpiperidin-4-yl)-N-(2,2-difluoroethyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | N-(1-methylpiperidin-4-yl)-N-(2,2-difluoroethyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | N-(2,2-difluoroethyl)-N,1-dimethylpiperidin-4-amine |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Tertiary Amine | N-benzyl-N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine |

The formation of amides from this compound is a direct consequence of its reactivity in acylation reactions, as discussed previously. Amides are a fundamental component in many biologically active molecules and materials. nih.govsphinxsai.com The synthesis is typically straightforward, involving the reaction of the amine with a carboxylic acid derivative. nih.govsphinxsai.com

Beyond simple amides, a diverse range of substituted amine derivatives can be synthesized. nih.govresearchgate.net These syntheses leverage the nucleophilicity of the secondary amine to form new carbon-nitrogen bonds. For instance, reaction with sulfonyl chlorides would yield sulfonamides. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method to generate more complex tertiary amines. libretexts.org The synthesis of various N-substituted piperidines often employs methods like nucleophilic substitution and aza-Michael reactions to introduce new functional groups. researchgate.net

| Derivative Class | Reagent Type | Example Reagent | Reaction Conditions |

|---|---|---|---|

| Amide | Acid Chloride | Benzoyl chloride | Typically in the presence of a base (e.g., triethylamine) |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Base catalyst in an inert solvent |

| Tertiary Amine | Aldehyde/Ketone + Reducing Agent | Formaldehyde + Sodium triacetoxyborohydride (B8407120) | Reductive Amination |

| Urea Derivative | Isocyanate | Phenyl isocyanate | Inert solvent (e.g., THF, CH₂Cl₂) |

Reactions Involving the Piperidine (B6355638) Nitrogen

The endocyclic nitrogen of the piperidine ring is a tertiary amine, characterized by its basicity and nucleophilicity, which allows for quaternization and salt formation. It is also a site for dealkylation reactions.

Quaternization: The tertiary nitrogen atom in the 1-methylpiperidine (B42303) ring can readily undergo alkylation with alkyl halides to form quaternary ammonium salts. libretexts.orgwikipedia.org This specific type of N-alkylation is known as the Menshutkin reaction. wikipedia.org The reaction proceeds cleanly because overalkylation is not possible at a tertiary amine. libretexts.orgwikipedia.org The process involves the nucleophilic attack of the tertiary amine on the alkylating agent, such as dimethyl sulfate or an alkyl halide, often performed at elevated temperatures and sometimes without a solvent. google.comgoogle.com The resulting quaternary ammonium salts have a permanent positive charge, which significantly alters the physical and chemical properties of the molecule.

Salt Formation: As a basic compound, this compound can react with various organic and inorganic acids to form stable salts. google.com This is a common strategy in pharmaceutical chemistry to improve properties such as solubility and stability. The process involves dissolving the amine in a suitable organic solvent and adding the desired acid to precipitate the corresponding salt. google.com A wide range of anions can be used, including citrate, fumarate, phosphate, sulfate, mesylate, and hydrochloride. google.com

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | 4-((2,2-difluoroethyl)amino)-1,1-dimethylpiperidin-1-ium iodide |

| Quaternization | Ethyl Bromide (CH₃CH₂Br) | 4-((2,2-difluoroethyl)amino)-1-ethyl-1-methylpiperidin-1-ium bromide |

| Salt Formation | Hydrochloric Acid (HCl) | This compound hydrochloride |

| Salt Formation | Sulfuric Acid (H₂SO₄) | This compound sulfate |

The removal of an N-alkyl group, particularly an N-methyl group, is a significant chemical transformation, especially in the context of modifying natural products or synthesizing drug metabolites. nih.govrug.nlresearchgate.net Several chemical methods exist for the N-demethylation of tertiary amines like the 1-methylpiperidine moiety. nih.govresearchgate.net

Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide (BrCN) to react with the tertiary amine. nih.gov The reaction proceeds through a cyanamide intermediate, which is then hydrolyzed to yield the secondary amine (nor-derivative). researchgate.net

Chloroformate Reagents: Reagents such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) are widely used for N-demethylation. researchgate.netmdpi.com The tertiary amine reacts with the chloroformate to form a carbamate intermediate. Subsequent hydrolysis or alcoholysis removes the carbamate group, yielding the secondary amine. nih.govmdpi.com

Oxidative Methods: N-demethylation can also be achieved through oxidation of the N-methyl group to an N-oxide, followed by elimination or reduction. google.com Another approach involves the non-classical Polonovski reaction. google.comresearchgate.net

These methods are crucial for creating derivatives where the piperidine nitrogen is unsubstituted (N-H), allowing for further functionalization at that position. researchgate.net

Stability and Degradation Pathways

Studies on the degradation of piperidine and morpholine by microorganisms like Mycobacterium aurum suggest that a common initial step is the cleavage of a C-N bond within the heterocyclic ring. nih.govresearchgate.net This initial ring-opening event often leads to the formation of an amino acid intermediate, which can then undergo further degradation through deamination and oxidation to form a diacid. nih.govresearchgate.net

In the context of chemical degradation, such as in aqueous amine solutions used for CO₂ capture, degradation can be initiated by oxygen. nih.gov Potential degradation products for amine compounds can include smaller amines (from dealkylation), amino acids, and amides. nih.gov For this compound, oxidative degradation could potentially occur at the carbon atoms adjacent to either nitrogen. The presence of the difluoroethyl group is generally expected to increase metabolic stability compared to a non-fluorinated alkyl group, as C-F bonds are less susceptible to oxidative metabolism. chemrxiv.org Therefore, degradation might preferentially initiate at the piperidine ring or through N-demethylation. Potential degradation pathways could include:

Oxidative N-demethylation of the piperidine nitrogen.

Ring-opening via cleavage of the C-N bonds within the piperidine ring.

Oxidation of the carbon atoms alpha to the ring nitrogen.

Cleavage of the N-(2,2-difluoroethyl) side chain, although this is likely to be more stable.

Chemical Stability under Various Conditions (e.g., pH, Oxidation)

The chemical stability of this compound is influenced by its amine functional groups and the presence of fluorine atoms. Generally, amines can be susceptible to degradation under various conditions.

pH: Like other amines, the stability of this compound is pH-dependent. In acidic solutions, the nitrogen atoms are protonated, forming ammonium salts. This protonation generally increases the compound's solubility in aqueous media and can protect the amine from certain oxidative degradation pathways. In neutral to basic conditions, the free amine is more prevalent, making it more susceptible to oxidation and other reactions.

Oxidation: The tertiary amine on the piperidine ring and the secondary amine in the side chain can be prone to oxidation. Common oxidants can lead to the formation of N-oxides or other degradation products. The presence of oxygen, especially when initiated by light or metal catalysts, can lead to oxidative degradation. hw.ac.uk The reaction pathway often involves the carbon atom adjacent (alpha) to the nitrogen. However, the introduction of fluorine atoms can sometimes enhance metabolic stability, a property related to resistance against oxidative processes in biological systems. nih.gov

Mechanisms of Degradation Relevant to Chemical Synthesis

During chemical synthesis and storage, amines can undergo degradation through several mechanisms. For this compound, potential degradation pathways could involve both the piperidine core and the N-(2,2-difluoroethyl) side chain.

Two primary types of degradation for amines are oxidative and thermal degradation. hw.ac.ukacademicjournals.org

Oxidative Degradation: This can occur in the presence of oxygen and is a significant concern. The process can be catalyzed by impurities and may lead to the formation of a complex mixture of products, including aldehydes and carboxylic acids. hw.ac.uk

Thermal Degradation: At elevated temperatures, particularly in the presence of CO2 or other reactive species, amines can degrade. This is a common issue in industrial processes like carbon capture, where amines are subjected to high temperatures in strippers. hw.ac.ukacademicjournals.org

Degradation reactions can be initiated photochemically or radiolytically. A common reaction path involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, leading to the formation of radicals. These radicals can then undergo further reactions, such as coupling to form dimers or disproportionation to form imines and enamines. In the context of synthesis, side reactions with reagents like strong acids (e.g., nitric acid) or nitrosating agents can also lead to significant degradation if not carefully controlled.

Role of Fluorine in Modulating Reactivity and Basicity

The incorporation of fluorine atoms into organic molecules has a profound impact on their chemical and physical properties, including reactivity and basicity. acs.orgresearchgate.netnih.gov This is particularly evident in this compound.

Inductive Effects of Fluorine on Amine Basicity (pKa modulation)

Fluorine is the most electronegative element, and its presence in a molecule exerts a powerful electron-withdrawing inductive effect (-I effect). researchgate.netreddit.com This effect significantly influences the basicity of nearby functional groups, especially amines. researchgate.net

In this compound, the two fluorine atoms are located on the carbon beta to the secondary amine nitrogen. Through the carbon chain, these fluorine atoms pull electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton. Consequently, the basicity of the amine is reduced, which is reflected in a lower pKa value compared to its non-fluorinated analogue. nih.govresearchgate.net The modulation of pKa by fluorine is a well-established strategy in drug design to optimize properties like solubility, permeability, and to reduce potential off-target effects such as hERG ion channel binding. researchgate.netscientificupdate.com The magnitude of the pKa decrease is generally additive and diminishes with increasing distance between the fluorine atoms and the basic center. nih.gov

Stereoelectronic Effects of Fluorine Substituents

Beyond simple inductive effects, fluorine substituents exert significant stereoelectronic effects that can influence molecular conformation and reactivity. acs.orgresearchgate.net These effects arise from the interaction of the C-F bond's orbitals with adjacent bonds or lone pairs.

Gauche Effect: The tendency of electronegative substituents, like fluorine, to prefer a gauche arrangement (a 60° dihedral angle) rather than an anti arrangement (180°) around a C-C single bond is known as the gauche effect. This preference can be attributed to stabilizing hyperconjugative interactions.

These stereoelectronic effects can subtly but significantly alter the shape of the molecule and how it interacts with its environment, which is a key consideration in fields like medicinal chemistry. acs.org

Advanced Analytical and Spectroscopic Characterization of N 2,2 Difluoroethyl 1 Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would be employed for a complete structural assignment.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The piperidine (B6355638) ring protons would likely appear as complex multiplets in the aliphatic region. The N-methyl group would present as a singlet. The protons of the difluoroethyl group would exhibit characteristic splitting patterns due to coupling with both the adjacent methylene protons and the two fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine H2, H6 (axial & equatorial) | 2.0 - 3.0 | m |

| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.0 | m |

| Piperidine H4 | 2.5 - 3.0 | m |

| N-CH₃ | 2.2 - 2.4 | s |

| N-CH₂-CHF₂ | 2.8 - 3.2 | t |

| N-CH₂-CHF₂ | 5.8 - 6.2 | ttd |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 't' denotes triplet, and 'ttd' denotes triplet of triplets of doublets.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the piperidine ring carbons would be indicative of their positions relative to the nitrogen atom. The N-methyl carbon would appear as a single peak, and the carbons of the difluoroethyl group would show coupling to the fluorine atoms, resulting in splitting of their signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2, C6 | ~55 |

| Piperidine C3, C5 | ~30 |

| Piperidine C4 | ~50 |

| N-CH₃ | ~42 |

| N-CH₂-CHF₂ | ~58 (t) |

| N-CH₂-CHF₂ | ~115 (t) |

Note: Predicted values are estimates. '(t)' indicates a triplet due to C-F coupling.

¹⁹F NMR for Fluorine Chemical Shifts and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and would produce a single signal. This signal would be split into a triplet by the two adjacent protons of the ethyl group. The chemical shift would be characteristic of a difluoroalkyl group.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CHF₂ | -110 to -130 | t |

Note: Chemical shifts are relative to a standard such as CFCl₃. '(t)' denotes a triplet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₆F₂N₂), the expected monoisotopic mass can be calculated with high precision.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Exact Mass [M+H]⁺ |

|---|---|

| C₈H₁₇F₂N₂⁺ | 179.1354 |

Note: This value is for the protonated molecule.

The observation of a molecular ion peak corresponding to this exact mass in an HRMS spectrum would provide strong evidence for the correct elemental formula of the synthesized compound. uni.luuni.lu Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Key fragmentations would likely involve the loss of the difluoroethyl group, the methyl group, and cleavage of the piperidine ring, further corroborating the proposed structure.

Collision Cross Section (CCS) Measurements and Predictive Models

Collision Cross Section (CCS) is an important physicochemical property that describes the size and shape of an ion in the gas phase. Determined using ion mobility spectrometry (IMS) coupled with mass spectrometry (HRMS), CCS values provide an additional dimension of data that enhances the confidence of compound identification in complex analytical workflows. mdpi.com For a specific ion, the CCS value is constant for a given buffer gas, making it a robust and reproducible identifier.

While experimental CCS data for this compound has not been reported in the surveyed scientific literature, significant advancements have been made in the development of predictive models for small molecules. These in silico methods leverage machine learning (ML) and deep learning algorithms to estimate CCS values based on molecular structures. acs.orgmdpi.com

Several predictive tools have been developed using large datasets of experimentally measured CCS values to train, validate, and test regression models. mdpi.commdpi.com These models commonly use molecular descriptors or fingerprints as input to predict the CCS value. Algorithms such as Random Forest and Graph Attention Networks have shown strong performance in predicting CCS values for diverse chemical classes, including metabolites and lipids. mdpi.comacs.org For example, one Random Forest model developed for a broad range of chemicals reported a median relative residual of around 2.2%. mdpi.com The accuracy of these predictions is often improved when models are trained with a large number of structurally similar molecules. nih.gov

The table below outlines the typical inputs and performance metrics for such predictive models, which could theoretically be applied to this compound if a suitably trained model were available.

| Model Parameter | Description | Typical Values / Examples |

| Input Features | Molecular properties used by the model to make a prediction. | Molecular Fingerprints, 2D/3D Descriptors, m/z, Chemical Class |

| Machine Learning Algorithm | The type of algorithm used for the regression task. | Random Forest, Support Vector Regression (SVR), Deep Neural Networks (DNN) mdpi.commdpi.com |

| Training Data | Experimentally measured CCS values used to train the model. | Large libraries such as METLIN-CCS, containing tens of thousands of values. acs.org |

| Performance Metric | Statistical measure of the model's prediction accuracy. | Median Relative Error (MRE), often in the range of 1-3% for small molecules. acs.org |

Without a specific experimental measurement or a prediction from a validated model, a definitive CCS value for this compound cannot be provided at this time.

X-ray Crystallography for Solid-State Structure Determination

In the absence of a solved crystal structure for this compound, a definitive analysis of its crystal packing and specific intermolecular interactions is not possible. However, predictions can be made based on its functional groups. The molecule contains a secondary amine (the N-H of the 4-amino group) and a tertiary amine (the N-methylated piperidine nitrogen), both of which can act as hydrogen bond acceptors. The N-H group can also act as a hydrogen bond donor. The two fluorine atoms are weakly electronegative and can participate in weak C-H···F interactions.

The concept of absolute configuration refers to the spatial arrangement of atoms of a chiral molecule and its stereoisomers. Chiral molecules are non-superimposable on their mirror images (enantiomers) and are typically described by R/S or D/L notation.

This compound is an achiral molecule. It possesses a plane of symmetry that passes through the N1-methyl group, the C4-amino group, and the nitrogen and carbon atoms of the piperidine ring. Due to this symmetry, the molecule is superimposable on its mirror image and does not have enantiomers. Consequently, the assignment of an absolute configuration is not applicable to this compound. While various methods exist for determining the absolute configuration of chiral fluorinated amines, such as using 19F NMR spectroscopy with chiral derivatizing agents, these techniques are irrelevant for an achiral structure. acs.orgnih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine is a critical future research direction. Currently, the synthesis of substituted piperidines can be achieved through various methods, including the reduction of pyridine (B92270) derivatives and cycloaddition reactions. nih.gov However, achieving high levels of stereocontrol, particularly in the synthesis of densely functionalized piperidines, remains a challenge. thieme-connect.comnih.gov

Future research should focus on developing asymmetric routes to introduce chirality at the C4 position of the piperidine (B6355638) ring. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric hydrogenation of a suitable enamine or imine precursor. nih.govnih.govacs.org For instance, a potential strategy could involve the asymmetric reduction of a 1-methyl-1,2,3,6-tetrahydropyridine (B20088) intermediate. Another promising avenue is the use of biocatalytic methods, such as transaminases, which have shown great potential in the asymmetric synthesis of chiral amines. researchgate.net

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Key Features | Potential Advantages |

| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. | Well-established methodology, often providing high diastereoselectivity. |

| Asymmetric Organocatalysis | Small organic molecules are used as catalysts to induce enantioselectivity. | Metal-free conditions, often milder reaction conditions. |

| Transition-Metal Catalysis | Chiral metal complexes catalyze asymmetric transformations. | High catalytic efficiency and enantioselectivity are achievable. acs.org |

| Biocatalysis | Enzymes are used to catalyze stereoselective reactions. | High enantioselectivity and environmentally friendly conditions. researchgate.net |

Investigation of Novel Reaction Pathways for Difluoroethylation

The introduction of the 2,2-difluoroethyl group is a key structural feature of the target molecule. While methods for fluoroalkylation have advanced significantly, the development of novel and efficient difluoroethylation reactions remains an active area of research. rsc.orgoduillgroup.com Future investigations should explore new reagents and catalytic systems for the N-difluoroethylation of the 1-methylpiperidin-4-amine precursor.

Recent advancements have seen the development of electrophilic difluoroethylating agents, which could offer a direct route to the target compound. nih.govchemrxiv.orgresearchgate.net The use of hypervalent iodine reagents for the transfer of the difluoroethyl group is a particularly promising area. nih.govresearchgate.net Additionally, transition-metal-catalyzed cross-coupling reactions using a suitable difluoroethyl source, such as 1,1-difluoroethyl chloride, could provide an alternative and potentially more versatile synthetic route. nih.govresearchgate.net The exploration of photoredox catalysis for the generation of difluoroethyl radicals and their subsequent reaction with the piperidine nitrogen is another exciting avenue that warrants investigation.

Advanced Computational Modeling of Reactive Intermediates and Transition States

Computational chemistry offers a powerful tool for understanding reaction mechanisms and predicting the properties of molecules. researchgate.net Future research should employ advanced computational modeling techniques, such as density functional theory (DFT), to investigate the reactive intermediates and transition states involved in the synthesis of this compound. researchgate.netrsc.org

Such studies could provide valuable insights into the factors governing the regioselectivity and stereoselectivity of the synthetic routes. For example, computational analysis of the transition states in potential asymmetric catalytic cycles could aid in the rational design of more efficient and selective catalysts. acs.org Furthermore, modeling the conformational preferences of the target molecule and its synthetic precursors can help in understanding their reactivity and potential biological activity. nih.govrsc.org Understanding the influence of the difluoroethyl group on the piperidine ring conformation will be of particular importance. nih.gov

Table 2: Key Areas for Computational Investigation

| Area of Investigation | Computational Method | Potential Insights |

| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of reaction pathways, identification of transition states and intermediates. rsc.org |

| Conformational Analysis | Molecular Mechanics, DFT | Prediction of stable conformers, understanding the influence of substituents on ring geometry. researchgate.netnih.gov |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Prediction of NMR and other spectroscopic data to aid in characterization. |

| Catalyst Design | DFT, Molecular Docking | Rational design of catalysts for stereoselective synthesis. |

Exploration of this compound in Supramolecular Chemistry

The presence of fluorine atoms can significantly influence the non-covalent interactions that govern supramolecular assembly. nih.govnsf.gov The difluoroethyl group in this compound can act as a hydrogen bond donor and participate in dipole-dipole interactions, potentially leading to the formation of ordered supramolecular structures. scispace.com

Future research should explore the self-assembly properties of this molecule in both the solid state and in solution. Techniques such as X-ray crystallography, NMR spectroscopy, and microscopy could be used to characterize the formation of supramolecular architectures. The ability of the fluorinated piperidine to form co-crystals with other molecules, including active pharmaceutical ingredients, should also be investigated. The unique electronic properties conferred by the fluorine atoms may lead to novel materials with interesting optical or electronic properties. rsc.org

Application as a Tool in Chemical Biology Beyond Existing Reports

Fluorinated molecules are valuable tools in chemical biology, often used as probes to study biological systems. wikipedia.org The introduction of fluorine can enhance metabolic stability and alter protein-ligand interactions. tandfonline.comucd.ie The unique properties of the fluorine atom, such as its high electronegativity and the strength of the C-F bond, can be exploited in the design of chemical probes. nih.govencyclopedia.pub

Future research should investigate the potential of this compound as a scaffold for the development of novel chemical biology tools. For example, it could be functionalized with reporter groups, such as fluorophores or biotin, to create probes for imaging or affinity purification studies. Furthermore, the incorporation of the radioisotope ¹⁸F would enable its use as a tracer in positron emission tomography (PET) imaging, a powerful technique for non-invasive in vivo studies. tandfonline.com The potential for this molecule to interact with specific biological targets, informed by computational docking studies, could open up new avenues for its application in understanding complex biological processes. nih.gov

This compound stands at the intersection of piperidine chemistry and fluorine chemistry, offering a wealth of opportunities for future research. The development of stereoselective synthetic routes, the investigation of novel difluoroethylation methods, the application of advanced computational modeling, and the exploration of its potential in supramolecular chemistry and chemical biology are all fertile grounds for scientific inquiry. The insights gained from these future studies will not only expand our fundamental understanding of this intriguing molecule but also pave the way for its potential application in diverse scientific fields.

Q & A

Q. What are the common synthetic routes for preparing N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine?

The synthesis typically involves alkylation of 1-methylpiperidin-4-amine with 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions. A standard protocol includes:

- Reacting 1-methylpiperidin-4-amine with 2,2-difluoroethyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF).

- Using a base such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution.

- Purification via column chromatography or recrystallization to isolate the product .

Key challenges include controlling regioselectivity and minimizing side reactions from the difluoroethyl group’s electrophilicity.

Q. What spectroscopic methods are used to characterize this compound, and how are key spectral features interpreted?

- ¹H/¹³C NMR : The piperidine ring protons appear as multiplet signals between δ 1.5–3.0 ppm. The difluoroethyl group shows distinct splitting patterns (e.g., CF₂CH₂N coupling, J ~ 10–15 Hz).

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₅F₂N₂: 193.1214; observed: 193.1218).

- FT-IR : N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as fluorinated amines may cause irritation.

- Conduct reactions in a fume hood due to potential volatility of intermediates.

- Store under inert atmosphere (N₂/Ar) to prevent degradation. Waste disposal must comply with regulations for fluorinated organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

- Solvent selection : Acetonitrile improves reaction kinetics compared to ethanol due to higher polarity.

- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.

- Workup optimization : Aqueous extraction removes unreacted starting materials, while silica gel chromatography isolates the product with >95% purity .

Q. What analytical strategies resolve conflicting data in the structural elucidation of this compound derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., piperidine ring protons vs. difluoroethyl protons).

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent positioning (e.g., verifying equatorial vs. axial CF₂CH₂N orientation) .

- Isotopic labeling : ¹⁹F NMR or ¹³C-labeled precursors can clarify fluorine-carbon coupling patterns .

Q. How does the difluoroethyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : The CF₂ group increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via octanol-water partitioning).

- Metabolic stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as shown in in vitro microsomal assays.

- Electronic effects : The electron-withdrawing CF₂ group alters pKa of the amine (predicted ΔpKa ~1–2 units) .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

- Molecular docking : Models interactions with targets like G protein-coupled receptors (GPCRs) or ion channels.

- QSAR : Correlates substituent effects (e.g., fluorine position) with activity trends using descriptors like polar surface area or H-bond acceptor count.

- MD simulations : Predicts conformational stability in aqueous vs. lipid environments .

Q. How can contradictory in vitro and in vivo pharmacokinetic data for this compound be reconciled?

- Protein binding assays : Measure plasma protein interactions to explain bioavailability discrepancies.

- Metabolite profiling : LC-MS/MS identifies fluorinated metabolites that may retain activity.

- Species-specific differences : Compare hepatic clearance rates in human vs. rodent microsomes to adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.